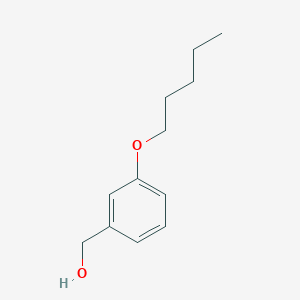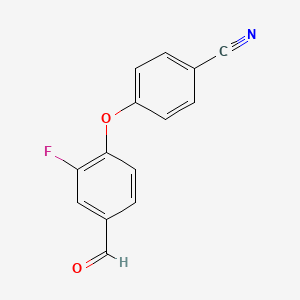
2-(3-Methylphenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a 3-methylphenoxy group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Ullmann Condensation: This method involves the reaction of 3-methylphenol with benzaldehyde in the presence of a copper catalyst under high temperature and pressure.
Friedel-Crafts Acylation: This involves the acylation of 3-methylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reacting 3-methylphenol with benzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Ullmann condensation due to its efficiency and scalability. The reaction is carried out in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3-methylphenoxy)benzoic acid using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nitric acid, sulfuric acid (for nitration), bromine (for halogenation), FeBr₃ catalyst.
Major Products Formed:
Oxidation: 2-(3-Methylphenoxy)benzoic acid.
Reduction: 2-(3-Methylphenoxy)benzyl alcohol.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(3-Methylphenoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
2-(3-Methylphenoxy)benzaldehyde is structurally similar to other phenoxy-substituted benzaldehydes, such as 2-(4-methylphenoxy)benzaldehyde and 2-(2-methylphenoxy)benzaldehyde. its unique substitution pattern at the 3-position of the phenoxy group imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Comparación Con Compuestos Similares
2-(4-Methylphenoxy)benzaldehyde
2-(2-Methylphenoxy)benzaldehyde
2-(3-Methoxyphenoxy)benzaldehyde
2-(3-Chlorophenoxy)benzaldehyde
Propiedades
IUPAC Name |
2-(3-methylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVRLUXKBGYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[3-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B7808939.png)






![2-[(4-Bromophenyl)amino]acetonitrile](/img/structure/B7808980.png)




